1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Overview
Description
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused ring structure, which includes both triazole and triazine rings. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with cyanogen bromide, followed by cyclization to form the triazole ring. Subsequent reactions with suitable reagents lead to the formation of the triazine ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolotriazine derivatives, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and energetic materials
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): Known for its high thermal stability.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Exhibits excellent thermal stability and potential as a heat-resistant material.
Uniqueness
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
874-40-8 |
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Molecular Formula |
C4H3N5O |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C4H3N5O/c10-3-1-6-9-2-5-8-4(9)7-3/h1-2H,(H,7,8,10) |
InChI Key |
YZUIRNAESPCPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C=NN=C2NC1=O |
Origin of Product |
United States |
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